threo-Guaiacylglycerol beta-coniferyl ether
Overview
Description
threo-Guaiacylglycerol beta-coniferyl ether: is a lignan, a type of natural compound found in plants. It is known for its ability to inhibit the production of nitric oxide (NO) and exhibits anti-neuroinflammatory activities . This compound is derived from the stems of Clematis armandii and has a molecular formula of C20H24O7 with a molecular weight of 376.40 g/mol .
Mechanism of Action
Target of Action
Threo-Guaiacylglycerol beta-coniferyl ether is a lignan that primarily targets the production of nitric oxide (NO) . Nitric oxide plays a crucial role in various physiological and pathological processes, including neurotransmission, immune defense, and inflammation.
Mode of Action
This compound interacts with its targets by inhibiting the production of NO . By doing so, it can modulate the inflammatory response within the nervous system, exhibiting anti-neuroinflammatory activities .
Result of Action
The primary molecular effect of this compound’s action is the inhibition of NO production . On a cellular level, this results in anti-neuroinflammatory activities, potentially providing therapeutic benefits in conditions characterized by neuroinflammation .
Biochemical Analysis
Biochemical Properties
Threo-Guaiacylglycerol beta-coniferyl ether can inhibit the production of nitric oxide (NO), a molecule that plays a crucial role in many physiological and pathological processes
Cellular Effects
This compound has been shown to exhibit cytotoxicity against human colon carcinoma (HCT-116) and human hepatocellular carcinoma (HepG2) cell lines in vitro, with IC50 values ranging from 19.1 to 71.3 microg/mL . It also displays significant inhibitory effects on NO production, suggesting potential anti-neuroinflammatory activity .
Molecular Mechanism
Its ability to inhibit NO production suggests that it may interact with enzymes involved in NO synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of threo-Guaiacylglycerol beta-coniferyl ether involves the enzymatic formation from coniferyl alcohol in the presence of hydrogen peroxide. This process yields both erythro and threo isomers of guaiacylglycerol 8-O-4- (coniferyl alcohol) ether . The reaction is catalyzed by enzymes extracted from Eucommia ulmoides .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: threo-Guaiacylglycerol beta-coniferyl ether undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent in the enzymatic formation of the compound.
Substitution: The compound can undergo substitution reactions, particularly involving the hydroxyl groups.
Major Products Formed: The major products formed from these reactions include different isomers of guaiacylglycerol ethers and other lignan derivatives .
Scientific Research Applications
threo-Guaiacylglycerol beta-coniferyl ether has several scientific research applications:
Comparison with Similar Compounds
- erythro-Guaiacylglycerol beta-coniferyl ether
- Dehydrodiconiferyl alcohol
- Dihydrodehydrodiconiferyl alcohol
Comparison: threo-Guaiacylglycerol beta-coniferyl ether is unique due to its specific inhibitory effects on NO production and its anti-neuroinflammatory properties . While similar compounds like erythro-Guaiacylglycerol beta-coniferyl ether also exhibit biological activities, this compound’s distinct molecular structure and specific interactions with molecular targets make it particularly valuable in scientific research .
Properties
IUPAC Name |
(1R,2R)-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]propane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O7/c1-25-17-11-14(6-7-15(17)23)20(24)19(12-22)27-16-8-5-13(4-3-9-21)10-18(16)26-2/h3-8,10-11,19-24H,9,12H2,1-2H3/b4-3+/t19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEZJIXULOZDRT-FMEUAVTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CCO)OC(CO)C(C2=CC(=C(C=C2)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/CO)O[C@H](CO)[C@@H](C2=CC(=C(C=C2)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does threo-guaiacylglycerol β-coniferyl ether contribute to lignification in plant cells, and what is the evidence for its involvement?
A1: The research paper demonstrates that threo-guaiacylglycerol β-coniferyl ether, a dilignol, acts as an intermediate in lignin polymerization during the differentiation of isolated Zinnia mesophyll cells into tracheary elements (TEs) []. TEs are the building blocks of xylem tissue, responsible for water and nutrient transport in plants. Lignin, a complex phenolic polymer, provides structural support and rigidity to these cells.
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